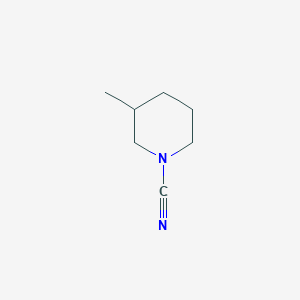
2-(Methyl(pyridin-2-yl)amino)ethanol
Übersicht
Beschreibung
“2-(Methyl(pyridin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 and is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(Methyl(pyridin-2-yl)amino)ethanol” were not found in the search results, a related compound, 2-(pyridin-2-yl)ethanol, has been reported to react with aryl and alkenyl chlorides in palladium-catalyzed reactions .
Molecular Structure Analysis
The InChI code for “2-(Methyl(pyridin-2-yl)amino)ethanol” is 1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-(Methyl(pyridin-2-yl)amino)ethanol” has a density of 1.1±0.1 g/cm³ . Its boiling point is 298.7±20.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.9±3.0 kJ/mol . The flash point is 134.5±21.8 °C .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-(Methyl(pyridin-2-yl)amino)ethanol: is utilized in proteomics research as a biochemical reagent . It plays a crucial role in the study of protein expression, function, and interactions. The compound’s unique structure allows it to interact with various proteins, aiding in the identification and quantification of proteins within a complex biological sample.
Synthesis of PPD Analogues
This compound is employed in the synthesis of para-phenylenediamine (PPD) analogues . PPD analogues are significant due to their application in developing new dyes, pigments, and polymers with enhanced properties such as stability and colorfastness.
Trypanocidal Activity
In medicinal chemistry, 2-(Methyl(pyridin-2-yl)amino)ethanol is used to prepare compounds that exhibit potent trypanocidal activity . These compounds are crucial in the fight against diseases like trypanosomiasis, which affect millions of people worldwide.
Flow Chemistry Applications
The compound is synthesized using a bench-top continuous flow setup, which is a greener alternative to conventional batch reaction protocols . This method is advantageous for producing α-methylated pyridines with high selectivity and yield, which are valuable in various industries, including fine chemicals and polymers.
Palladium-Catalyzed Reactions
2-(Methyl(pyridin-2-yl)amino)ethanol: derivatives are reactive in palladium-catalyzed coupling reactions . These reactions are pivotal in organic synthesis, allowing for the creation of complex molecules through the substitution of chloro groups with a 2-pyridylmethyl group.
Protecting Group for Carboxylic Acids
The compound serves as an effective protecting group for carboxylic acids during polymerization processes . It can be selectively removed either chemically under alkaline conditions or thermally, while remaining stable under acidic conditions and resisting catalysis.
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if swallowed, immediately calling a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Mode of Action
It is known that pyridine derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Pyridine derivatives are known to participate in a variety of biochemical reactions, but the exact pathways influenced by this particular compound require further investigation .
Eigenschaften
IUPAC Name |
2-[methyl(pyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGKOPUDDQZERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353237 | |
| Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(pyridin-2-yl)amino)ethanol | |
CAS RN |
122321-04-4 | |
| Record name | 2-[N-Methyl-N-(2-pyridyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122321-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-(methyl-2-pyridinylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the improved synthesis methods for 2-(Methyl(pyridin-2-yl)amino)ethanol and why are they advantageous?
A1: Two improved synthesis methods have been reported []:
Q2: How is the structure of the synthesized 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde confirmed?
A2: The structure of the synthesized 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde is confirmed using spectroscopic techniques: proton Nuclear Magnetic Resonance (¹HNMR) and Mass Spectrometry (MS) []. These methods provide detailed information about the compound's structure and molecular weight, confirming its successful synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)








![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)


